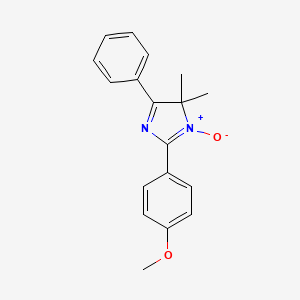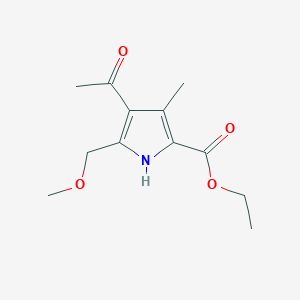
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide, also known as MitoVitE, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a derivative of vitamin E and has been shown to possess antioxidant properties.
Mechanism of Action
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide exerts its antioxidant effects by targeting the mitochondria, which are the powerhouses of the cell. It has been shown to accumulate in the mitochondria and scavenge ROS, thereby protecting the mitochondria from oxidative damage. This, in turn, can prevent cell death and promote cell survival.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, protect against mitochondrial dysfunction, and improve mitochondrial respiration. It has also been shown to reduce inflammation and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has also been shown to be non-toxic and well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in cancer therapy, as it has been shown to sensitize cancer cells to chemotherapy. Additionally, there is ongoing research on the optimization of the synthesis method and the development of new derivatives with improved properties.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide is a synthetic compound with potential therapeutic applications. It has been shown to possess antioxidant properties and target the mitochondria, which can protect cells from oxidative stress and promote cell survival. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide, including its potential use in the treatment of neurodegenerative diseases and cancer therapy.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide involves the reaction of vitamin E with 4-methoxyphenyl hydrazine and 4-phenyl-2-butanone in the presence of a catalyst. The resulting product is then oxidized to form 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide. This synthesis method has been optimized to yield high purity and high yield of 2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide.
Scientific Research Applications
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify them. This condition has been linked to various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
properties
IUPAC Name |
2-(4-methoxyphenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2)16(13-7-5-4-6-8-13)19-17(20(18)21)14-9-11-15(22-3)12-10-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFMBRZIJKUNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=[N+]1[O-])C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4,4-dimethyl-5-phenyl-4H-imidazole 3-oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5688550.png)
![(1S*,5R*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5688557.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B5688564.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5688569.png)

![1-(2-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5688582.png)
![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)

![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)